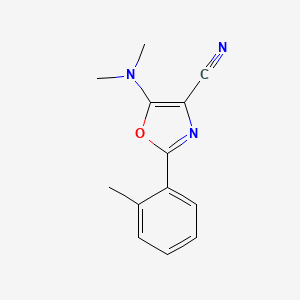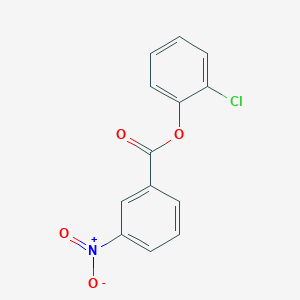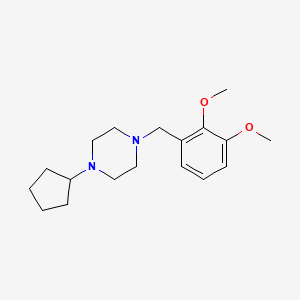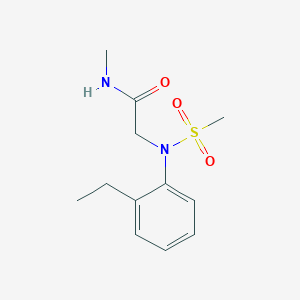![molecular formula C18H19N3O B5769310 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5769310.png)
2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol, also known as ABMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins involved in cancer cell growth, bacterial and fungal cell division, and cellular signaling pathways.
Biochemical and Physiological Effects:
2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has been found to have low toxicity in normal cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has also been found to have low toxicity in normal cells, allowing for further research on its potential therapeutic properties. However, one limitation of 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol. One area of interest is its potential use as a fluorescent probe for imaging cellular structures. Further research is needed to determine the optimal conditions for using 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol as a probe and its potential applications in imaging. Another area of interest is its potential use as a therapeutic agent for cancer, bacterial and fungal infections. Further research is needed to determine the optimal dosage and delivery method for 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol and its potential side effects.
Synthesis Methods
The synthesis of 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol involves the reaction of 2-(4-methylphenol)benzimidazole with allylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified through column chromatography to obtain pure 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol.
Scientific Research Applications
2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has been studied for its potential therapeutic properties in various scientific research fields. It has been found to have anticancer, antibacterial, and antifungal properties. 2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
properties
IUPAC Name |
4-methyl-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-14-11-13(2)8-9-17(14)22/h3-9,11,22H,1,10,12H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRYDMOSGQXLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)




![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
![7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5769308.png)

